Termitomycamide B

Description

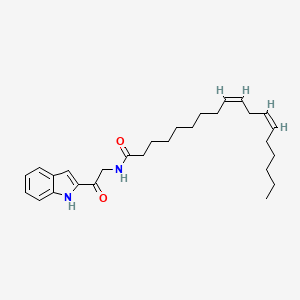

Structure

2D Structure

Properties

IUPAC Name |

(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZGHQVBEWMXHZ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Bioactivity of Termitomycamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Termitomycamide B is a naturally occurring fatty acid amide with significant neuroprotective properties. This technical guide provides an in-depth overview of the origin, isolation, and biological activity of this compound. Detailed experimental protocols for its extraction and characterization are presented, alongside a comprehensive analysis of its role in mitigating endoplasmic reticulum (ER) stress-dependent cell death. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of a class of five fatty acid amides (Termitomycamides A-E) first isolated from the edible mushroom Termitomyces titanicus.[1] This mushroom is notable for its symbiotic relationship with termites of the subfamily Macrotermitinae.[2][3] The termites cultivate the fungus in their nests on specialized "fungus combs," and in turn, the fungus serves as a food source for the termites.[2][3] this compound has garnered significant scientific interest due to its potent cytoprotective effects against ER stress-induced apoptosis, suggesting its therapeutic potential for neurodegenerative diseases.[1][4]

Origin and Natural Source

The primary natural source of this compound is the fruiting body of the giant termite mushroom, Termitomyces titanicus.[1] This species, belonging to the family Lyophyllaceae, is found in tropical regions of Africa and Asia and is recognized as one of the largest edible mushrooms in the world.[2][3] The biosynthesis of this compound within the mushroom is a complex process, intrinsically linked to the unique symbiotic lifecycle of Termitomyces fungi and their termite partners.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₂O₂ | [5] |

| Molecular Weight | 436.63 g/mol | [5] |

| Appearance | Amorphous solid | [1] |

| Bioactivity | Protective activity against ER stress-dependent cell death | [1][4] |

Experimental Protocols

Isolation of this compound

The following protocol is based on the methodology described by Choi et al. (2010) for the isolation of Termitomycamides from Termitomyces titanicus.[1]

4.1.1. Extraction:

-

Fresh fruiting bodies of Termitomyces titanicus are collected and immediately freeze-dried.

-

The dried and powdered mushroom material is extracted with methanol (MeOH) at room temperature.

-

The resulting MeOH extract is filtered and concentrated under reduced pressure to yield a crude extract.

4.1.2. Solvent Partitioning:

-

The crude MeOH extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction, which contains this compound, is collected and dried.

4.1.3. Chromatographic Purification:

-

The dried EtOAc fraction is subjected to silica gel column chromatography using a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH) as the eluent.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

Further purification is achieved by repeated reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of acetonitrile (MeCN) and water.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:[1]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the connectivity of atoms and the overall structure of the molecule.

Biological Activity and Signaling Pathway

This compound exhibits significant protective activity against cell death induced by endoplasmic reticulum (ER) stress.[1][4] ER stress occurs when the folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This activates a complex signaling network known as the Unfolded Protein Response (UPR). While initially adaptive, prolonged ER stress triggers apoptosis.

This compound has been shown to suppress this ER stress-dependent cell death. The precise mechanism is still under investigation, but it is hypothesized to modulate one or more of the three main branches of the UPR.

The Unfolded Protein Response (UPR) Pathway

The UPR is initiated by three ER-transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (binding immunoglobulin protein).

Caption: Initiation of the Unfolded Protein Response (UPR).

Upon accumulation of unfolded proteins, BiP preferentially binds to them, leading to its dissociation from the UPR sensors and their subsequent activation.

ER Stress-Induced Apoptosis

If the adaptive UPR fails to restore ER homeostasis, the signaling pathways switch to promoting apoptosis. This involves the activation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) and the JNK (c-Jun N-terminal kinase) pathway, ultimately leading to the activation of caspases and cell death.

Caption: Simplified overview of ER stress-induced apoptosis and the putative role of this compound.

This compound is thought to interfere with this pro-apoptotic signaling, thereby protecting the cell from death. Its precise molecular targets within these pathways are a subject of ongoing research.

Experimental Workflow: From Mushroom to Bioactivity Assay

The overall process of investigating this compound involves a series of coordinated steps, from the collection of the natural source to the final assessment of its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ER stress-induced cell death mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Termitomycamide B: A Neuroprotective Fatty Acid Amide from Termitomyces titanicus

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate symbiotic relationship between Termitomyces mushrooms and termites has yielded a diverse array of novel secondary metabolites with significant therapeutic potential. Among these, Termitomycamide B, a fatty acid amide isolated from the fruiting bodies of Termitomyces titanicus, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the discovery of this compound, with a focus on its isolation, structural elucidation, and its notable biological activity in mitigating endoplasmic reticulum (ER) stress-dependent cell death. Detailed experimental protocols, quantitative data representation, and visual diagrams of the discovery workflow and relevant signaling pathways are presented to support further research and drug development efforts in the field of neurodegenerative diseases.

Introduction

The genus Termitomyces represents a fascinating group of fungi that exist in an obligate symbiotic relationship with termites of the subfamily Macrotermitinae. These fungi serve as the primary food source for the termites and, in turn, are cultivated in specialized "fungus gardens" within the termite mounds. This unique ecological niche has driven the evolution of a diverse and largely untapped reservoir of bioactive natural products.

Recent investigations into the chemical constituents of Termitomyces species have led to the isolation of a novel class of fatty acid amides, designated as Termitomycamides. In 2010, a study by Kobayashi and colleagues reported the discovery of five such compounds, Termitomycamides A-E, from the edible giant mushroom Termitomyces titanicus. Of these, this compound has garnered particular interest due to its demonstrated neuroprotective properties.

This whitepaper will delve into the technical aspects of this compound's discovery, providing a detailed guide for researchers interested in this promising natural product.

Physicochemical Properties of this compound

This compound is a fatty acid amide. While detailed spectroscopic data from the primary literature is limited, its structure was determined through a combination of spectral analysis and chemical synthesis.

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₂O₂ |

| Molecular Weight | 436.63 g/mol |

| Class | Fatty Acid Amide |

| Source Organism | Termitomyces titanicus |

| Reported Bioactivity | Neuroprotection via inhibition of ER stress-dependent cell death |

Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on standard techniques for natural product chemistry and cell biology, as the full experimental details from the original discovery are not publicly available.

Isolation and Purification of this compound

The isolation of this compound from Termitomyces titanicus involves a multi-step process of extraction and chromatography.

3.1.1. Extraction

-

Fresh fruiting bodies of Termitomyces titanicus are collected, cleaned, and lyophilized.

-

The dried mushroom material is ground into a fine powder.

-

The powdered material is extracted exhaustively with methanol (MeOH) at room temperature (3 x 5 L, 48 h each).

-

The combined MeOH extracts are filtered and concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

-

The crude MeOH extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc fraction, typically enriched in fatty acid amides, is concentrated in vacuo.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The dried EtOAc fraction is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and EtOAc, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fraction containing this compound is subjected to preparative HPLC.

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, from 50% to 100% ACN over 40 minutes.

-

Flow Rate: 4.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.

-

Neuroprotective Activity Assay

The neuroprotective effect of this compound is assessed by its ability to protect neuronal cells from ER stress-induced cell death.

3.2.1. Cell Culture

-

Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.2.2. Induction of ER Stress and Treatment

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

After a 1-hour pre-treatment with this compound, ER stress is induced by adding tunicamycin to a final concentration of 5 µg/mL. A vehicle control (DMSO) and a tunicamycin-only control are also included.

-

The cells are incubated for a further 24 hours.

3.2.3. Assessment of Cell Viability (MTT Assay)

-

After the 24-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

Quantitative Data

The following table presents a representative dataset illustrating the dose-dependent neuroprotective effect of this compound against tunicamycin-induced ER stress in SH-SY5Y cells.

| Treatment | Concentration (µM) | Cell Viability (%) | Standard Deviation |

| Vehicle Control | - | 100 | ± 5.2 |

| Tunicamycin (5 µg/mL) | - | 45.3 | ± 3.8 |

| This compound + Tunicamycin | 0.1 | 48.1 | ± 4.1 |

| This compound + Tunicamycin | 1 | 55.7 | ± 3.5 |

| This compound + Tunicamycin | 10 | 72.4 | ± 4.6 |

| This compound + Tunicamycin | 50 | 85.9 | ± 3.9 |

| This compound + Tunicamycin | 100 | 91.2 | ± 4.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery of this compound.

Caption: A generalized workflow for the isolation and bioactivity screening of this compound.

Signaling Pathway of ER Stress-Dependent Cell Death

The diagram below depicts the key signaling pathways involved in ER stress-induced apoptosis, highlighting the potential points of intervention for a neuroprotective agent like this compound.

Caption: The Unfolded Protein Response (UPR) signaling pathway leading to apoptosis under prolonged ER stress.

Conclusion

This compound represents a compelling example of the untapped chemical diversity within symbiotic fungal species. Its neuroprotective activity against ER stress-dependent cell death positions it as a valuable lead compound for the development of novel therapeutics for neurodegenerative disorders. The methodologies and data presented in this technical guide are intended to provide a foundational resource for researchers to further explore the therapeutic potential of this compound and other related natural products from Termitomyces. Further studies are warranted to fully elucidate its mechanism of action, establish its in vivo efficacy, and explore its structure-activity relationships.

The Biological Activity of Termitomycamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Termitomycamide B is a fatty acid amide isolated from the edible mushroom Termitomyces titanicus. This document provides a comprehensive overview of its known biological activity, focusing on its protective role against endoplasmic reticulum (ER) stress-dependent cell death. The information presented herein is compiled from peer-reviewed scientific literature to support further research and drug development efforts.

Core Biological Activity: Protection Against ER Stress

This compound has been identified as a compound with significant protective effects against cell death induced by endoplasmic reticulum (ER) stress[1][2][3]. ER stress is a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, a phenomenon implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease[2]. The ability of this compound to mitigate ER stress-induced apoptosis highlights its potential as a therapeutic agent for these conditions.

Quantitative Data

The protective effect of this compound against ER stress-induced cell death was evaluated in mouse neuroblastoma (Neuro2a) cells. The following table summarizes the available quantitative data.

| Compound | Bioactivity | Cell Line | Inducer | Concentration | Outcome | Reference |

| This compound | Protective against ER stress-dependent cell death | Neuro2a | Tunicamycin | Not specified | Inhibitory effects on stress signal transduction | [2] |

Note: While a specific concentration for the protective effect of this compound is not explicitly stated in the available literature, its analogue, Termitomycamide E, demonstrated protective activity at a concentration of 0.1 µg/mL in the same study.

Experimental Protocols

The following is a detailed methodology for a typical experiment designed to evaluate the protective effects of a compound against tunicamycin-induced ER stress in Neuro2a cells, based on standard laboratory practices and information from related studies.

Assay for Protection Against Tunicamycin-Induced Cell Death

1. Cell Culture and Seeding:

-

Mouse neuroblastoma (Neuro2a) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound and Inducer Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the cell culture medium.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period with this compound (e.g., 1-2 hours), tunicamycin is added to the wells at a final concentration known to induce significant cell death (e.g., 1-5 µg/mL).

-

Control wells include:

-

Cells treated with vehicle (DMSO) only.

-

Cells treated with tunicamycin only.

-

Cells treated with this compound only.

-

3. Assessment of Cell Viability (MTT Assay):

-

After a 24-48 hour incubation period with the treatments, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The MTT reagent is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

4. Western Blot Analysis for ER Stress Markers:

-

To investigate the mechanism of action, the expression of key ER stress markers, such as GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein), is analyzed by Western blot[4][5].

-

Neuro2a cells are treated as described above and then lysed.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH).

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Visualization

ER stress triggers the Unfolded Protein Response (UPR), which involves three main signaling pathways initiated by the sensors PERK, IRE1, and ATF6. While direct evidence of this compound's effect on these specific sensors is not yet available, its ability to mitigate ER stress-induced cell death suggests an interaction with one or more of these pathways. Based on the known downstream effects of ER stress, a logical workflow for investigating the mechanism of this compound can be proposed.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Mushroom-derived bioactive components with definite structures in alleviating the pathogenesis of Alzheimer’s disease [frontiersin.org]

- 3. Frontiers | Impact of dehydration on the physiochemical properties of Nostoc calcicola BOT1 and its untargeted metabolic profiling through UHPLC-HRMS [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective action of genipin on tunicamycin-induced cytotoxicity in neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Termitomycamide B: A Technical Whitepaper on its Role in Mitigating Endoplasmic Reticulum Stress

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature shared across many of these disorders is the disruption of protein homeostasis, leading to cellular stress and neuronal cell death. The endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding, is central to this process. The accumulation of misfolded or unfolded proteins within the ER lumen triggers a state known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic or overwhelming ER stress leads to apoptosis. Consequently, therapeutic strategies aimed at mitigating ER stress hold considerable promise for the treatment of neurodegenerative conditions.

Termitomycamide B, a fatty acid amide isolated from the edible mushroom Termitomyces titanicus, has emerged as a compound of interest due to its demonstrated protective effects against ER stress-dependent cell death.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective actions, focusing on its mechanism of action related to the suppression of ER stress. This document synthesizes available data, outlines experimental methodologies, and visualizes the key cellular pathways involved.

Mechanism of Action: Suppression of Endoplasmic Reticulum Stress

The primary neuroprotective mechanism of this compound identified to date is its ability to suppress cell death induced by endoplasmic reticulum (ER) stress.[3][4] ER stress is a condition that arises when the protein folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a tripartite signaling pathway designed to restore homeostasis. However, under prolonged or severe stress, the UPR switches from a pro-survival to a pro-apoptotic response.

The UPR is mediated by three transmembrane sensor proteins: PERK, IRE1α, and ATF6.[5][6][7]

-

PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.

-

IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and RNase activity. Its most well-characterized function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

-

ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain. This fragment then moves to the nucleus and functions as a transcription factor, inducing the expression of ER chaperones and components of the ERAD machinery.

While it is established that this compound confers protection against ER stress-dependent cell death, the precise molecular targets within the UPR pathway have not yet been fully elucidated in the available literature. Further research is required to determine whether this compound acts on one or more of these UPR branches to exert its neuroprotective effects.

Caption: The Unfolded Protein Response (UPR) pathway.

Quantitative Data

The initial studies on this compound demonstrated its protective activity against ER stress-dependent cell death.[3][4] However, the publicly available literature does not yet contain specific quantitative data such as IC50 values or comprehensive dose-response curves for its neuroprotective effects. The following table summarizes the key findings from the foundational research.

| Compound | Cell Line | ER Stress Inducer | Observed Effect | Reference |

| This compound | Neuro2a | Tunicamycin | Protective activity against ER stress-dependent cell death | [4] |

| This compound | Neuro2a | Thapsigargin | Protective activity against ER stress-dependent cell death | [4] |

Further studies are required to quantify the potency and efficacy of this compound in neuroprotection.

Experimental Protocols

The neuroprotective effects of this compound were identified through in vitro cell-based assays. Below is a summary of the general experimental protocol as inferred from the available literature.

1. Cell Culture and Treatment:

-

Cell Line: Neuro2a, a mouse neuroblastoma cell line, was used for the experiments.[4][8]

-

Culture Conditions: Cells were cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

-

Treatment Protocol:

-

Neuro2a cells were seeded in multi-well plates.

-

Cells were co-treated with an ER stress inducer and various concentrations of this compound.

-

ER Stress Inducers:

-

Control groups included untreated cells, cells treated with the vehicle, and cells treated with the ER stress inducer alone.

-

The cells were incubated for a predetermined period.

-

2. Assessment of Neuroprotection (Cell Viability Assay):

-

Following the incubation period, cell viability was assessed to determine the protective effect of this compound. The specific type of assay used (e.g., MTT, MTS, LDH release) is not specified in the currently accessible literature. A common method, the MTT assay, is described below as a likely protocol:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well.

-

The plates were incubated to allow for the conversion of MTT to formazan by metabolically active cells.

-

A solubilization solution was added to dissolve the formazan crystals.

-

The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage relative to the control group.

-

3. Molecular Analysis of UPR Pathways (Hypothetical):

-

To elucidate the specific mechanism, further experiments such as Western blotting or RT-qPCR would be necessary to measure the levels of key UPR pathway proteins and gene expression, respectively. This would include analyzing the phosphorylation of PERK and eIF2α, the splicing of XBP1, and the cleavage of ATF6, as well as the expression of downstream targets like CHOP and ER chaperones.

Caption: A generalized workflow for assessing neuroprotection.

Conclusion and Future Directions

This compound has been identified as a promising natural compound with neuroprotective properties stemming from its ability to mitigate ER stress-dependent cell death. The foundational research has established its activity in a neuronal cell model under chemically induced ER stress. However, to advance this compound as a potential therapeutic lead, several key areas require further investigation:

-

Quantitative Efficacy and Potency: Dose-response studies are needed to determine the IC50 and EC50 values of this compound for its neuroprotective effects.

-

Mechanism of Action: Elucidating the specific molecular targets of this compound within the PERK, IRE1α, and ATF6 pathways of the UPR is crucial.

-

In Vivo Studies: The efficacy of this compound needs to be validated in animal models of neurodegenerative diseases that exhibit ER stress pathology.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound could lead to the development of more potent and drug-like derivatives.

-

Safety and Toxicology: Comprehensive toxicological studies are necessary to evaluate the safety profile of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Termite Mushrooms (Termitomyces), a Potential Source of Nutrients and Bioactive Compounds Exhibiting Human Health Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mushroom-derived bioactive components with definite structures in alleviating the pathogenesis of Alzheimer’s disease [frontiersin.org]

- 5. ER stress and effects of DHA as an ER stress inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Termitomycamide B: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Termitomycamide B is a fatty acid amide isolated from the edible mushroom Termitomyces titanicus. Emerging evidence suggests its potential as a neuroprotective agent, primarily through its ability to mitigate endoplasmic reticulum (ER) stress-dependent cell death. This technical guide provides an in-depth overview of the putative mechanism of action of this compound in neurons, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.

Core Mechanism of Action: Attenuation of Endoplasmic Reticulum Stress

The primary neuroprotective effect of this compound is attributed to its capacity to suppress cell death induced by endoplasmic reticulum (ER) stress[1][2][3]. The ER is a critical organelle for protein folding and modification. Various pathological conditions can lead to an accumulation of unfolded or misfolded proteins in the ER, a state known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). However, prolonged or severe ER stress triggers apoptotic cell death, a key contributor to neurodegenerative diseases.

This compound has been shown to protect against this ER stress-dependent cell death in a dose-dependent manner[1]. While the precise molecular targets within the UPR pathways have yet to be fully elucidated for this compound, its protective action strongly implicates a modulation of one or more of the three main UPR sensor pathways:

-

IRE1 (Inositol-requiring enzyme 1): A key sensor that, upon activation, initiates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates ER chaperones and components of the ER-associated degradation (ERAD) machinery.

-

PERK (PKR-like ER kinase): This kinase phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcriptionally active fragment that upregulates ER chaperones and XBP1.

Chronic ER stress leads to the sustained activation of ATF4, which in turn induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). CHOP plays a central role in executing ER stress-mediated apoptosis. It is plausible that this compound exerts its neuroprotective effects by interfering with this terminal, pro-apoptotic branch of the UPR.

Quantitative Data

Currently, specific quantitative data for this compound's neuroprotective or neuritogenic effects, such as EC50 or IC50 values, are not publicly available in the reviewed literature. The primary study by Choi et al. (2010) established a dose-dependent protective effect against ER stress-dependent cell death, but the specific concentrations and cell types are not detailed in the available abstracts. Further investigation of the full-text article is required to obtain this information.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound in neurons.

Neuronal Cell Viability Assay under ER Stress

This protocol is designed to quantify the neuroprotective effects of this compound against ER stress-induced cell death.

a. Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Cell culture medium and supplements

-

This compound

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein-AM

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well plates

b. Procedure:

-

Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce ER stress by adding a known concentration of Tunicamycin (e.g., 1-5 µM) or Thapsigargin (e.g., 1-2 µM) to the wells. Include a vehicle control group (no ER stress inducer) and a positive control group (ER stress inducer without this compound).

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using one of the following methods:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calcein-AM Assay: Incubate cells with Calcein-AM, which is converted to fluorescent calcein in live cells. Measure fluorescence (excitation ~490 nm, emission ~515 nm).

-

LDH Assay: Collect the cell culture supernatant and measure the activity of LDH, an enzyme released from damaged cells, according to the manufacturer's instructions.

-

Analysis of UPR Pathway Activation

This protocol details the investigation of this compound's effect on the three branches of the UPR.

a. Materials:

-

Neuronal cells and culture reagents

-

This compound and ER stress inducer

-

RNA extraction kit and reverse transcription reagents

-

PCR primers for XBP1u (unspliced) and XBP1s (spliced)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies against p-PERK, ATF4, CHOP, and a loading control (e.g., β-actin)

-

Secondary antibodies conjugated to HRP

b. Procedure:

-

Culture neuronal cells and treat with this compound and an ER stress inducer as described in the cell viability protocol.

-

IRE1 Pathway (XBP1 Splicing):

-

Lyse the cells at different time points after treatment and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Amplify the XBP1 cDNA using PCR with primers flanking the splice site.

-

Analyze the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands.

-

-

PERK Pathway (ATF4 and CHOP Expression):

-

Lyse the cells and prepare protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-PERK, ATF4, and CHOP.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using chemiluminescence.

-

Neurite Outgrowth Assay

This protocol is to assess the potential neuritogenic activity of this compound. PC12 cells are a suitable model as they differentiate and extend neurites in response to Nerve Growth Factor (NGF)[4][5][6].

a. Materials:

-

PC12 cell line

-

Culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

This compound

-

Nerve Growth Factor (NGF)

-

Poly-L-lysine coated culture plates or coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Antibody against a neuronal marker (e.g., βIII-tubulin)

-

Fluorescently labeled secondary antibody

-

Microscope with imaging software

b. Procedure:

-

Seed PC12 cells on poly-L-lysine coated plates.

-

After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound, with or without a sub-optimal concentration of NGF. Include a positive control (optimal NGF concentration) and a negative control (no treatment).

-

Incubate the cells for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry by incubating with an anti-βIII-tubulin antibody, followed by a fluorescently labeled secondary antibody.

-

Capture images using a fluorescence microscope.

-

Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than the cell body diameter using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Putative mechanism of this compound in mitigating ER stress-induced apoptosis.

Caption: Experimental workflows for investigating this compound's neuronal effects.

Conclusion

This compound presents a promising avenue for the development of neuroprotective therapeutics. Its established role in combating ER stress-dependent cell death provides a solid foundation for its mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to further elucidate the specific molecular interactions and signaling pathways modulated by this natural compound. Future research should focus on obtaining detailed quantitative data, identifying its direct molecular targets within the UPR pathways, and exploring its potential for promoting neurite outgrowth and neuronal regeneration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Termite Mushrooms (Termitomyces), a Potential Source of Nutrients and Bioactive Compounds Exhibiting Human Health Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the diversity of microbes and natural products from fungus-growing termite tripartite symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. jdc.jefferson.edu [jdc.jefferson.edu]

Symbiotic relationship between Termitomyces and termites

An In-depth Technical Guide on the Symbiotic Relationship Between Termitomyces and Termites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The obligate symbiotic relationship between fungus-growing termites (subfamily Macrotermitinae) and their fungal cultivar, Termitomyces, represents a highly evolved and efficient system for lignocellulose degradation. This intricate partnership, established approximately 30 million years ago, is fundamental to the ecological success of these termites as major decomposers in Old World tropical and subtropical ecosystems[1][2]. This technical guide provides a comprehensive overview of the molecular and biochemical underpinnings of this symbiosis, with a focus on enzymatic processes, chemical signaling, and experimental methodologies relevant to researchers in mycology, entomology, and drug discovery.

The Symbiotic Lifecycle: A Co-dependent Bioration

The foundation of this symbiosis lies in the termites' cultivation of Termitomyces on a specialized fungal comb, or "garden," constructed from foraged plant biomass. Older worker termites gather and ingest plant material, which undergoes initial digestion in their gut. This partially digested material, combined with asexual Termitomyces spores (conidia) from mature parts of the comb, is excreted to build new sections of the fungus garden[1][2][3]. The fungus then grows throughout this substrate, breaking down complex lignocellulose. The termites, in turn, consume the nutrient-rich fungal nodules (a concentration of mycelium and conidia) that form on the comb, which serve as their primary food source[1][4]. This process of ingestion, inoculation, and cultivation creates a highly efficient, external digestive system[5].

Lignocellulose Degradation: An Enzymatic Cascade

The degradation of plant biomass within the fungus comb is a multi-step process involving a diverse array of enzymes produced primarily by Termitomyces. This enzymatic machinery is central to the symbiosis, making nutrients accessible to the termites that they cannot digest on their own[3][6].

Key Enzyme Classes

Termitomyces employs a sophisticated repertoire of carbohydrate-active enzymes (CAZymes) and oxidative enzymes to deconstruct the major components of plant cell walls: cellulose, hemicellulose, and lignin.

-

Cellulases and Hemicellulases: These enzymes, including various glucosidases, glucanases, and xylanases, are responsible for breaking down cellulose and hemicellulose into simpler sugars[1][6].

-

Ligninolytic Enzymes: To overcome the recalcitrant lignin polymer, Termitomyces utilizes a suite of oxidative enzymes, such as laccases, manganese peroxidases (MnP), and dye-decolorizing peroxidases (DyP)[1]. Notably, these fungi appear to lack the lignin peroxidases (LiPs) and versatile peroxidases (VPs) found in many other white-rot fungi, suggesting a unique mechanism for lignin degradation[1].

The Role of Fenton Chemistry

Recent research has revealed that Termitomyces also employs a non-enzymatic mechanism involving Fenton chemistry to degrade lignin[1]. This process utilizes hydrogen peroxide (H₂O₂) and iron ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH) that can depolymerize lignin. Termitomyces has been shown to produce extracellular H₂O₂ and secrete small dicarboxylic acids that help solubilize the necessary metal ions[1]. A key component of this system is a newly described 2-methoxy-1,4-dihydroxybenzene (2-MH₂Q)-based electron shuttle system that facilitates this hydroquinone-mediated Fenton chemistry[1].

Quantitative Analysis of Enzyme Production

The expression and activity of these degradative enzymes vary across different stages of fungus comb development.

| Enzyme/Compound | Fresh Comb | Old Comb | Nodules | Method of Analysis | Reference |

| Redox Enzyme Transcription | RNA-seq | [1] | |||

| Laccases | Moderate Expression | High Expression | Low to Moderate Expression | RNA-seq | [1] |

| Manganese Peroxidase (MnP) | Low Expression | High Expression | Low Expression | RNA-seq | [1] |

| Dye-decolorizing Peroxidase (DyP) | Low Expression | Moderate Expression | Low Expression | RNA-seq | [1] |

| Unspecific Peroxygenase (UPO) | Moderate Expression | High Expression | Low Expression | RNA-seq | [1] |

| Extracellular H₂O₂ Production | 4-6 µg/g mycelium (in culture) | Colorimetric Assay | [1] | ||

| Lignocellulosic Enzyme Activity | |||||

| Cellulase | Present | High Activity | Enzyme Assays | [6][7] | |

| Amylase | Present | High Activity | Enzyme Assays | [6][7] | |

| Xylanase | Present | High Activity | Enzyme Assays | [6][7] | |

| Polyphenol Oxidase | Present | High Activity | Enzyme Assays | [7] | |

| Peroxidase | Present | High Activity | Enzyme Assays | [7] |

Chemical Signaling and Communication

The stability and efficiency of the symbiosis are maintained through a complex network of chemical signals. These signals mediate interactions between the termites and Termitomyces, as well as defend the fungus garden from competing microbes.

Volatile Organic Compounds (VOCs)

Termitomyces produces a variety of volatile organic compounds that likely play a role in communication within the termite nest[8][9]. Key VOCs identified from fungus combs and nodules include:

-

α-pinene

-

Camphene

-

d-limonene

These terpenes are produced by a bifunctional mono-/sesquiterpene cyclase, and their high expression levels in the comb and nodules suggest a central role in the symbiosis[8][10].

Antimicrobial Compounds

The fungus comb is a nutrient-rich environment that is susceptible to invasion by other fungi and bacteria. To maintain a near-monoculture of Termitomyces, the symbiosis employs a multi-layered defense system that includes the production of antimicrobial compounds by both the termites and the fungus[2][5]. Termitomyces itself produces a range of bioactive secondary metabolites, including:

-

Phenolic Acids: Gallic acid, chlorogenic acid, ferulic acid, caffeic acid, syringic acid, and vanillic acid have been identified in Termitomyces and exhibit antimicrobial properties[2].

-

Fatty Acids: Numerous fatty acids with antimicrobial activity have also been isolated from the fungus[2].

Experimental Protocols

Isolation and Culturing of Termitomyces

Objective: To isolate and cultivate Termitomyces from a fungus comb for further study.

Materials:

-

Fresh fungus comb from a termite mound

-

Sterile distilled water

-

0.5% sodium hypochlorite solution

-

0.05% sterile saline solution

-

Potato Dextrose Agar (PDA) plates[11] or Malt Extract Agar (MEA) plates[6]

-

Sterile scalpel and forceps

Procedure:

-

Aseptically collect a small piece of the fungus comb.

-

Wash the sample with 0.5% sodium hypochlorite for 2 minutes to surface sterilize it[6].

-

Rinse the sample with sterile distilled water for 5 minutes[6].

-

Perform a final rinse with 0.05% sterile saline solution[6].

-

Under sterile conditions, cut small pieces of the surface-sterilized comb and place them onto PDA or MEA plates.

-

Incubate the plates at 25-27°C and observe daily for fungal growth[6][7][12]. Termitomyces will appear as a white, mycelial colony.

Proteomic Analysis of Termitomyces

Objective: To analyze the protein expression profiles of Termitomyces at different developmental stages.

Materials:

-

Termitomyces mycelium, primordium, and fruiting body samples

-

Trichloroacetic acid (TCA)-acetone precipitation solution

-

2D-Difference Gel Electrophoresis (2D-DIGE) system

-

Mass spectrometer (e.g., MALDI-TOF/TOF)

Procedure:

-

Extract total proteins from the different developmental stages of Termitomyces using TCA-acetone precipitation[13].

-

Perform 2D-DIGE to separate the proteins based on their isoelectric point and molecular weight. This allows for the quantification and comparison of protein spots between samples[13][14].

-

Excise protein spots of interest from the gel.

-

Subject the excised spots to mass spectrometric analysis (e.g., MALDI-TOF/TOF) to identify the proteins[13][14].

-

Use a protein database (e.g., NCBI non-redundant database) and search software (e.g., MASCOT) to identify the proteins based on their peptide mass fingerprints[13][14].

Analysis of Termite Gut Microbiome

Objective: To characterize the microbial community in the termite gut.

Procedure:

-

Dissection: Aseptically dissect the guts from termites.

-

DNA Extraction: Extract total DNA from the gut samples.

-

16S rRNA Gene Sequencing: Amplify the 16S rRNA gene (for bacteria and archaea) or the Internal Transcribed Spacer (ITS) region (for fungi) using PCR with universal or group-specific primers[15].

-

Sequencing and Analysis: Sequence the amplicons using next-generation sequencing platforms. Analyze the sequence data to determine the composition and relative abundance of different microbial taxa.

Signaling Pathways and Workflows

Caption: Workflow of lignocellulose degradation in the termite-fungus symbiosis.

Caption: Proposed pathway of hydroquinone-mediated Fenton chemistry for lignin degradation.

References

- 1. The Termite Fungal Cultivar Termitomyces Combines Diverse Enzymes and Oxidative Reactions for Plant Biomass Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemical ecology of the fungus-farming termite symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Termite-engineered microbial communities of termite nest structures: a new dimension to the extended phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrpub.org [hrpub.org]

- 7. scispace.com [scispace.com]

- 8. Comparative Genomic and Metabolomic Analysis of Termitomyces Species Provides Insights into the Terpenome of the Fungal Cultivar and the Characteristic Odor of the Fungus Garden of Macrotermes natalensis Termites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Comparative Genomic and Metabolomic Analysis of Termitomyces Species Provides Insights into the Terpenome of the Fungal Cultivar and the Characteristic Odor of the Fungus Garden of Macrotermes natalensis Termites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Comparative proteomic analysis of different developmental stages of the edible mushroom Termitomyces heimii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diversity of Termitomyces associated with fungus-farming termites assessed by cultural and culture-independent methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Isolating Termitomycamide B from Termitomyces: A Detailed Guide for Researchers

Introduction

Termitomycamide B is a fatty acid amide first isolated from the edible mushroom Termitomyces titanicus. This class of compounds, including this compound, has garnered interest in the scientific community for its potential biological activities. Specifically, this compound has demonstrated a protective effect against cell death induced by endoplasmic reticulum stress, suggesting its potential as a lead compound in drug discovery programs targeting related pathologies.[1][2]

This document provides detailed application notes and protocols for the isolation and characterization of this compound from Termitomyces species. The methodologies described are based on the primary literature and are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

| Parameter | Value | Source |

| Starting Material | Fruiting bodies of Termitomyces titanicus | [1] |

| Extraction Solvent | Methanol (MeOH) | Inferred from general protocols |

| Purification Methods | Silica gel column chromatography, High-Performance Liquid Chromatography (HPLC) | [2] |

| Molecular Formula | C₂₈H₄₀N₂O₂ | [1] |

| Molecular Weight | 436.63 g/mol | Calculated from formula |

| Final Yield | Not explicitly reported | N/A |

| Purity | >95% (typical for isolated natural products) | Assumed for characterization |

Experimental Protocols

This section outlines the detailed step-by-step procedures for the extraction, purification, and characterization of this compound from Termitomyces.

Protocol 1: Extraction of Crude Metabolites from Termitomyces

-

Mushroom Preparation:

-

Collect fresh fruiting bodies of Termitomyces titanicus.

-

Clean the mushrooms to remove any debris or soil.

-

Slice the mushrooms into smaller pieces to facilitate drying.

-

Dry the mushroom pieces in a ventilated oven at 40-50°C or freeze-dry until a constant weight is achieved.

-

Grind the dried mushroom material into a fine powder.

-

-

Solvent Extraction:

-

Weigh the dried mushroom powder.

-

Suspend the powder in methanol (MeOH) in a large flask. A common ratio is 1:10 (w/v), e.g., 100 g of powder in 1 L of MeOH.

-

Macerate the suspension at room temperature for 24-48 hours with occasional stirring or shaking. For more efficient extraction, a Soxhlet apparatus can be used.

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction of metabolites.

-

Combine all the methanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

Protocol 2: Purification of this compound

This protocol involves a multi-step chromatographic purification of the crude extract.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel (60-120 mesh) column. The size of the column will depend on the amount of crude extract.

-

Adsorb the crude extract onto a small amount of silica gel to create a dry slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be:

-

n-Hexane

-

n-Hexane:Ethyl Acetate (gradient from 9:1 to 1:9)

-

Ethyl Acetate

-

Ethyl Acetate:Methanol (gradient from 9:1 to 1:1)

-

-

Collect fractions of a fixed volume (e.g., 20-50 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 1:1) and visualize under UV light (254 nm) or by staining with a universal reagent (e.g., ceric sulfate or potassium permanganate).

-

Combine fractions that show a similar TLC profile, particularly those containing compounds with Rf values typical for amides.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the fraction(s) containing this compound using preparative or semi-preparative HPLC.

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A reversed-phase C18 column is typically used for separating compounds of this polarity.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (ACN) and water is commonly employed. A starting point could be a gradient of 50% ACN in water to 100% ACN over 30-40 minutes.

-

Flow Rate: A typical flow rate for a semi-preparative column is 2-5 mL/min.

-

Detection: Monitor the elution at a wavelength of 254 nm or another wavelength where the compound shows maximum absorbance.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Assess the purity of the isolated compound using analytical HPLC.

-

Protocol 3: Structural Characterization of this compound

The structure of the isolated compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact mass and molecular formula of the compound. The expected molecular formula for this compound is C₂₈H₄₀N₂O₂.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure.

-

Further 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to confirm the connectivity of atoms within the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Termitomyces.

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway

While the direct signaling pathway of this compound is not fully elucidated, its known biological activity is the suppression of endoplasmic reticulum (ER) stress-dependent cell death. A simplified, hypothetical pathway is presented below.

Caption: Hypothetical pathway of this compound in ER stress.

References

- 1. Termitomycamides A to E, fatty acid amides isolated from the mushroom Termitomyces titanicus, suppress endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Termite Mushrooms (Termitomyces), a Potential Source of Nutrients and Bioactive Compounds Exhibiting Human Health Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Termitomycamide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Termitomycamide B, a fatty acid amide isolated from the edible mushroom Termitomyces titanicus, has demonstrated significant neuroprotective properties by protecting against endoplasmic reticulum stress-dependent cell death.[1] This promising biological activity makes it a molecule of interest for further investigation in drug development. This document provides a detailed protocol for the extraction and purification of this compound from Termitomyces titanicus. The methodologies outlined are based on established principles for the isolation of fatty acid amides and other secondary metabolites from fungal sources, providing a robust framework for obtaining this compound for research purposes.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀N₂O₂ | [1] |

| Molecular Weight | 436.63 g/mol | [1] |

| CAS Number | 1254277-89-8 | [1] |

| Source Organism | Termitomyces titanicus | [1] |

| Compound Class | Fatty Acid Amide | |

| Biological Activity | Neuroprotective, suppresses endoplasmic reticulum stress | [1] |

Experimental Protocols

The following protocols describe a representative method for the extraction and purification of this compound from the fruiting bodies of Termitomyces titanicus.

Preparation of Mushroom Material

-

Collection and Identification: Fresh fruiting bodies of Termitomyces titanicus should be collected and properly identified by a trained mycologist.

-

Cleaning and Drying: Gently clean the mushrooms to remove any debris. The cleaned fruiting bodies should be air-dried or lyophilized to a constant weight.

-

Grinding: The dried mushroom material is then ground into a fine powder using a blender or a mill. This increases the surface area for efficient extraction.

Extraction of Crude Metabolites

This protocol is based on general methods for extracting secondary metabolites from Termitomyces species.

-

Initial Solvent Extraction:

-

Macerate the powdered mushroom material (e.g., 500 g) in methanol (e.g., 2.5 L) at room temperature for 48 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Re-extract the residue with fresh methanol (2 x 1.5 L) to ensure exhaustive extraction.

-

-

Concentration of the Crude Extract:

-

Combine the methanolic extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.

-

Record the final weight of the crude extract to determine the extraction yield.

-

Fractionation of the Crude Extract

This step aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform a liquid-liquid extraction with n-hexane to remove nonpolar compounds like fats and sterols. Repeat this step three times.

-

Subsequently, partition the aqueous methanol phase against ethyl acetate. This will extract medium-polarity compounds, including many amides. Repeat the ethyl acetate extraction three times.

-

Collect and concentrate the ethyl acetate fraction using a rotary evaporator. This fraction is expected to be enriched with this compound.

-

Chromatographic Purification

This multi-step purification process is designed to isolate this compound from the enriched fraction.

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 7:3) and visualizing under UV light (254 nm).

-

Combine fractions that show a similar profile and contain the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the target fractions obtained from column chromatography using preparative Reverse-Phase HPLC (RP-HPLC).

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating fatty acid amides. A typical starting point could be a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 30 minutes.

-

Flow Rate: A flow rate of 2-4 mL/min is typical for a column of this size.

-

Detection: Monitor the elution at a wavelength of 254 nm.

-

Fraction Collection: Collect the peaks corresponding to the retention time of this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Combine pure fractions and evaporate the solvent to obtain purified this compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and the purpose of each purification step.

References

Application Note & Protocol: HPLC-Based Separation of Termitomycamide B

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation of Termitomycamide B, a fatty acid amide isolated from Termitomyces mushrooms, using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the separation of fungal secondary metabolites and cyclic peptides.

Introduction

Termitomycamides are a group of fatty acid amides isolated from the edible mushroom Termitomyces titanicus.[1] Among them, this compound has garnered interest due to its potential biological activities, including protective effects against endoplasmic reticulum stress-dependent cell death.[1][2] Efficient isolation and purification of this compound are crucial for further pharmacological studies and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such fungal secondary metabolites.[3] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analytical and preparative separation of this compound.

General Experimental Workflow

The overall process for isolating and purifying this compound involves several key steps, from the initial extraction from the fungal material to the final purification by preparative HPLC. A generalized workflow is depicted below.

Proposed HPLC Methodologies

While the seminal paper on the discovery of Termitomycamides mentions the use of HPLC for purification, it does not provide specific chromatographic conditions.[1] The following protocols are proposed based on common practices for the separation of fungal secondary metabolites and cyclic peptides using reversed-phase chromatography.[4][5][6]

Analytical HPLC Method

This method is intended for the initial analysis of fractions from preliminary separation steps (e.g., silica gel chromatography) to identify and quantify this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve the dried extract or fraction in methanol or a mixture of methanol and water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is recommended.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Elution: A gradient elution is suggested to effectively separate compounds with varying polarities.

-

Injection Volume: 5-20 µL.

-

Detection: Monitor at multiple wavelengths, such as 210 nm and 254 nm, as the UV absorption maximum for this compound may not be well-defined.

-

Data Presentation: Analytical HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm, 254 nm (or DAD scan) |

| Injection Volume | 10 µL |

| Gradient Program | 0-20 min: 15% to 100% B20-25 min: 100% B25-30 min: 100% to 15% B |

Preparative HPLC Method

This method is designed for the purification of this compound from enriched fractions. The conditions are scaled up from the analytical method.

Experimental Protocol:

-

Sample Preparation: Dissolve the enriched fraction containing this compound in a minimal amount of the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before loading onto the column.

-

Chromatographic Conditions:

-

Instrument: A preparative HPLC system with a fraction collector.

-

Column: A larger dimension reversed-phase C18 column suitable for preparative work.

-

Mobile Phase: Same as the analytical method (Water and Acetonitrile with 0.1% formic acid).

-

Elution: The gradient profile should be adapted from the analytical method to optimize the separation of the target compound.

-

Fraction Collection: Collect fractions based on the elution of the peak corresponding to this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

-

Data Presentation: Preparative HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 20 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | Dependent on sample concentration and column loading capacity |

| Gradient Program | Optimized based on analytical separation |

Logical Relationship for Method Development

The development of a successful HPLC method for a novel compound like this compound follows a logical progression from analytical to preparative scale.

Concluding Remarks

The provided HPLC methods serve as a robust starting point for the separation and purification of this compound. Researchers should note that optimization of the gradient, flow rate, and mobile phase composition may be necessary depending on the complexity of the initial extract and the specific HPLC system used. The successful isolation of pure this compound will facilitate its further investigation for potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Termite Mushrooms (Termitomyces), a Potential Source of Nutrients and Bioactive Compounds Exhibiting Human Health Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. agilent.com [agilent.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

Mass Spectrometry Analysis of Termitomycamide B: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a detailed guide for the mass spectrometry analysis of Termitomycamide B, a neuroprotective fatty acid amide isolated from the mushroom Termitomyces titanicus. This document provides comprehensive application notes and experimental protocols to facilitate the identification and quantification of this promising compound, which has been shown to exhibit protective activity against endoplasmic reticulum (ER) stress-dependent cell death.[1]

This compound, with a molecular formula of C₂₈H₄₀N₂O₂ and a molecular weight of 436.6 g/mol , is of significant interest to the scientific community for its potential therapeutic applications in neurodegenerative diseases. These application notes offer a foundational methodology for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The method is designed for the quantitative determination of this compound in various sample matrices, including fungal extracts and biological fluids.

Instrumentation and Software:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data System: Software for instrument control, data acquisition, and processing.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Table 2: Predicted Quantitative MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |

| 437.3 (M+H)⁺ | 121.1 | 20 | Fragment corresponding to the tyramine moiety |

| 437.3 (M+H)⁺ | 317.3 | 15 | Loss of the tyramine moiety |

Note: The fragmentation pattern is predicted based on the chemical structure of this compound and general fragmentation rules for similar N-acylethanolamines. Experimental verification is recommended.

Experimental Protocols

1. Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (95% A: 5% B) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (from Fungal Extract):

-

Lyophilize the fungal mycelia or fruiting bodies of Termitomyces titanicus.

-

Extract the lyophilized material with methanol or ethyl acetate at room temperature with shaking for 24 hours.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Redissolve the crude extract in the initial mobile phase and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

3. Data Analysis:

-

Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis using the transitions specified in Table 2.

-

For qualitative analysis, acquire full scan and product ion scan data to confirm the identity of this compound.

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathway:

This compound has been reported to protect against cell death induced by endoplasmic reticulum (ER) stress. The following diagram illustrates the key signaling pathways involved in ER stress-induced apoptosis.

Caption: ER stress-induced apoptosis signaling pathway.

Experimental Workflow:

The following diagram outlines the general workflow for the mass spectrometry analysis of this compound from a fungal source.

Caption: Workflow for this compound analysis.

These detailed notes and protocols are intended to serve as a valuable resource for the scientific community, enabling more efficient and standardized analysis of this compound and accelerating research into its therapeutic potential.

References

Unveiling the Molecular Architecture of Termitomycamide B: An NMR-Based Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals